Olamufloxacin - 167887-97-0

Olamufloxacin

Catalog Number: EVT-277326
CAS Number: 167887-97-0
Molecular Formula: C20H23FN4O3
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olamufloxacin (HSR-903) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, , ] It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] Olamufloxacin has been investigated for its potential use in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and Legionnaires' disease. [, , , ]

Synthesis Analysis

One method for synthesizing the central diamine core of olamufloxacin involves a two-step process starting with common three- to seven-membered-ring (hetero)alicyclic ketones. [] The key transformation in this method is a reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide. [] This method demonstrates the ability to synthesize the central diamine core of both sitafloxacin and olamufloxacin. []

Mechanism of Action

Olamufloxacin inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. [] This mechanism is shared among fluoroquinolones and leads to bacterial cell death. [] The specific interactions between olamufloxacin and DNA gyrase, including binding sites and conformational changes, might be similar to other fluoroquinolones but are not explicitly detailed in the abstracts provided.

Applications

Olamufloxacin exhibits potent in vitro and in vivo activity against various Legionella species, including Legionella pneumophila. [] Its minimum inhibitory concentration (MIC) for inhibiting the growth of Legionella strains is comparable to sparfloxacin and superior to erythromycin, levofloxacin, and ciprofloxacin. [] Olamufloxacin effectively inhibits intracellular growth and cytotoxicity of L. pneumophila in macrophages, showcasing its ability to penetrate host cells and target intracellular pathogens. [] In a guinea pig model of Legionnaires' disease, olamufloxacin demonstrates comparable efficacy to levofloxacin in reducing bacterial burden and improving survival rates. []

Olamufloxacin demonstrates efficacy against both Gram-positive and Gram-negative bacteria in mouse models of systemic infection. [] Additionally, it shows promising activity against Pseudomonas aeruginosa induced urinary tract infections in mice. [] These findings highlight its potential as a broad-spectrum antimicrobial agent for treating various infections. []

Olamufloxacin displays potent in vitro activity against ciprofloxacin-resistant strains of Haemophilus influenzae. [] Its efficacy against these resistant strains is attributed to its ability to overcome mutations in the gyrA and parC genes, which are commonly associated with quinolone resistance. []

Olamufloxacin exhibits promising in vitro activity against Yersinia pestis, the causative agent of plague. [] This finding suggests its potential use in the treatment of plague, although further investigation in animal models is warranted. []

Tissue-selective membrane transport:

Research suggests that olamufloxacin might possess tissue-selective membrane transport mechanisms. [] This property could contribute to its favorable distribution profile and efficacy in specific tissues, such as lung epithelial lining fluid and alveolar macrophages. []

Sparfloxacin

Compound Description: Sparfloxacin is a fluoroquinolone antibiotic that inhibits DNA gyrase, an essential bacterial enzyme. [, , ] It exhibits broad-spectrum antibacterial activity and is effective against various Gram-positive and Gram-negative bacteria, including Legionella spp. [, ]

Relevance: Sparfloxacin is structurally related to Olamufloxacin and shares its mechanism of action. [, ] Both compounds demonstrate potent in vitro activity against Legionella spp., with identical MIC50 values (0.008 mg/L). [] Additionally, both Sparfloxacin and Olamufloxacin effectively inhibit intracellular growth and cytotoxicity of L. pneumophila in macrophages. [] These findings suggest that Sparfloxacin and Olamufloxacin possess comparable efficacy profiles against Legionella infections.

Levofloxacin

Compound Description: Levofloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, , ] It displays broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including Legionella spp. [, ]

Relevance: Ciprofloxacin, a fluoroquinolone antibiotic, is structurally related to Olamufloxacin. [, , ] While both drugs display activity against various bacteria, Olamufloxacin demonstrates superior efficacy against Ciprofloxacin-resistant strains, particularly H. influenzae. [] This enhanced activity of Olamufloxacin against resistant strains makes it a potential alternative for treating infections caused by Ciprofloxacin-resistant bacteria.

Relevance: Erythromycin, belonging to the macrolide class of antibiotics, differs structurally and mechanistically from Olamufloxacin, a fluoroquinolone. [, ] Both compounds show activity against Legionella spp., but Olamufloxacin demonstrates significantly greater efficacy both in vitro and in vivo. [] In a guinea pig model of Legionnaires' disease, Olamufloxacin consistently outperformed Erythromycin in reducing lung bacterial burden and improving survival rates. []

Grepafloxacin

Compound Description: Grepafloxacin, an amphoteric quinolone antibiotic, exhibits a unique molecular charge property that is sensitive to pH changes around the physiological pH. [] This property significantly influences its binding to negatively charged lipid membranes, which plays a crucial role in its pharmacokinetic properties and distribution in vivo. []

Relevance: Grepafloxacin, along with Olamufloxacin, belongs to the amphoteric quinolone subclass. [] Both compounds share this unique molecular characteristic of pH-dependent charge variations around physiological pH (approximately 7.4). [] This shared property significantly impacts their interaction with biological membranes and potentially influences their pharmacokinetic profiles and distribution within the body. []

Sitafloxacin

Compound Description: Sitafloxacin is a fluoroquinolone antibiotic that, like Olamufloxacin, contains a spirocyclic pyrrolidine moiety as a key structural element within its molecular structure. [] This spirocyclic pyrrolidine core contributes to the overall shape and flexibility of the molecule, which is essential for its interaction with bacterial targets and, consequently, its antibacterial activity.

Relevance: Sitafloxacin and Olamufloxacin share a notable structural feature: the central diamine core embedded within a spirocyclic pyrrolidine ring system. [] This structural similarity suggests a potential for similar synthetic routes and highlights the importance of this specific structural motif for the antibacterial activity of fluoroquinolones.

ABT-492

Compound Description: ABT-492 is a novel fluoroquinolone antibiotic demonstrating potent activity against a range of bacterial species, including Yersinia pestis. [] Its efficacy against Y. pestis, the causative agent of plague, makes it a potential candidate for further investigation and development as a treatment option for plague. []

Relevance: Both ABT-492 and Olamufloxacin belong to the fluoroquinolone class of antibiotics and exhibit potent in vitro activity against Yersinia pestis. [] Given the limited treatment options for plague, particularly in the face of emerging antibiotic resistance, both compounds represent promising leads for developing new therapeutic strategies against this serious infectious disease. []

Properties

CAS Number

167887-97-0

Product Name

Olamufloxacin

IUPAC Name

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H23FN4O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1

InChI Key

LEILBPMISZFZQK-GFCCVEGCSA-N

SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Olamufloxacin; HSR 903; HSR-903; HSR903

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.